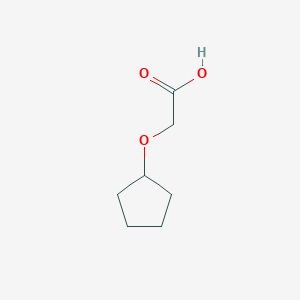

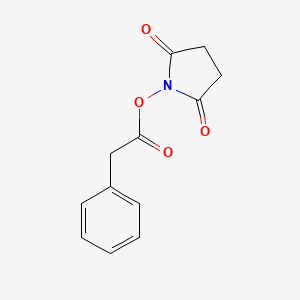

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used in organometallic synthesis. This compound is selectively prepared and used for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, indicating its utility in complex organic syntheses (Porwisiak & Schlosser, 1996).

Solid-State Synthesis of Indoles

Compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the solid-state synthesis of 3-substituted indoles. These compounds facilitate one-pot synthesis under room temperature conditions, demonstrating their role in novel synthetic methodologies (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

Synthesis of Novel Compounds

Bromo-benzene derivatives, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized for applications in graphene nanoribbon synthesis. This illustrates their potential in the field of materials science and nanotechnology (Patil, Uthaisar, Barone, & Fahlman, 2012).

Fluorescence Properties

Studies have been conducted on the fluorescence properties of related compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene. These studies are crucial for understanding the photoluminescence properties of these compounds, which may have applications in materials science and sensor technology (Zuo-qi, 2015).

Catalysis and Chemical Reactions

Bromo-benzene compounds have been used in various catalytic and chemical reactions. For instance, bromo-substituted compounds are employed in bromine atom-transfer radical addition reactions, showcasing their utility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Applications in Asymmetric Synthesis

The novel axially dissymmetric ligands with chiral 2,2,2-trifluoro-1-hydroxyethyl groups derived from bromo-benzene compounds are used in reactions such as the synthesis of 1-phenylpropanol with high asymmetric induction. This indicates their significance in asymmetric synthesis (Omote, Kominato, Sugawara, Sato, Ando, & Kumadaki, 1999).

Propiedades

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCFMYIAZKESQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590101 |

Source

|

| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene | |

CAS RN |

850349-30-3 |

Source

|

| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)